(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
D13223-N2-beta-D-Glucuronide is a chemical compound with the molecular formula C20H23FN4O7 . It is used in scientific research for studying drug metabolism, biomarker discovery, and understanding disease mechanisms.
Synthesis Analysis
Glucuronidation is a well-recognized phase II metabolic pathway for a variety of chemicals including drugs and endogenous substances . It involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides .Molecular Structure Analysis
The molecular structure of D13223-N2-beta-D-Glucuronide includes a variety of elements. The IUPAC name for this compound is (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid . The molecular weight of this compound is 450.4 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of D13223-N2-beta-D-Glucuronide include a molecular weight of 450.4 g/mol, a hydrogen bond donor count of 7, a hydrogen bond acceptor count of 11, and a rotatable bond count of 7 . The exact mass is 450.15507725 g/mol .Scientific Research Applications
β-Glucuronidase (βGLU) is a lysosomal acid hydrolase responsible for the catalytic deconjugation of β-D-glucuronides, playing a crucial role in the metabolism of various substances. It is emerging as a significant molecular target due to its involvement in various physiological and pathological processes, including colon carcinogenesis and specific drug-induced toxicities. The inhibition of βGLU, particularly in human intestinal microbiota, has garnered attention for its potential therapeutic applications in mitigating dose-limiting toxicities of drugs and in cancer treatment. Despite the identification of both natural and synthetic inhibitors of βGLU, few have been translated into clinical use, primarily due to moderate to poor pharmacokinetic profiles. Thus, ongoing research is focused on developing potent inhibitors with improved efficacy and safety profiles for therapeutic use (Awolade et al., 2019).
β-Glucuronidases and Their Relationship to Cancer
The high activity of β-glucuronidase in cancer tissues has prompted investigations into its significance in neoplasia and its potential as a clinical diagnostic tool. Early therapeutic trials explored the enzyme's role, revealing a wealth of information on its heterogeneity in physiological and neoplastic states. The relationship between β-glucuronidase activity and cancer, alongside the heterogeneity of this enzyme in human tissues, suggests a complex interplay that could inform future therapeutic strategies and diagnostic approaches (Bartalos & Györkey, 1963).
Metabolic Implications of Glucuronidation in Drug Monitoring
Glucuronidation, a major drug-metabolizing reaction, involves the formation of glucuronide metabolites, which can have both direct and indirect pharmacological or toxicological effects. Monitoring glucuronide metabolite concentrations may optimize therapeutic outcomes for drugs subject to glucuronidation. This approach, considering factors like genetic polymorphisms and disease processes, could enhance therapy with drugs undergoing glucuronidation, indicating the potential clinical importance of understanding and monitoring this metabolic pathway (Shipkova & Wieland, 2005).
Mechanism of Action
- D13223-N2-beta-D-Glucuronide is a metabolite of flupirtine, a centrally acting analgesic with muscle tone-reducing activity .
Target of Action
Action Environment
Biochemical Analysis
Biochemical Properties
D13223-N2-beta-D-Glucuronide interacts with various enzymes, proteins, and other biomolecules. It is transformed by the enzymatic activity of human gut microbial representatives of the phyla Firmicutes, Bacteroidetes, and Proteobacteria
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D13223-N2-beta-D-Glucuronide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
D13223-N2-beta-D-Glucuronide is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(22-8-10-2-4-11(21)5-3-10)24-18(12)25-19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H,23,26)(H,30,31)(H2,22,24,25)/t14-,15-,16+,17-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJADKMQRNXPXHZ-YUAHOQAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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